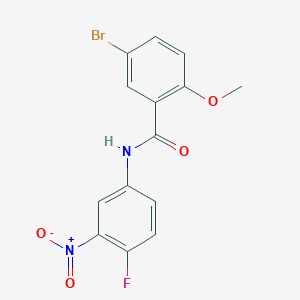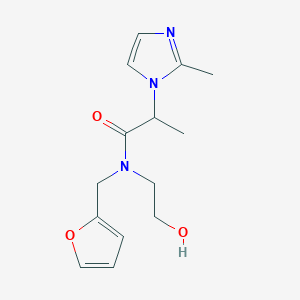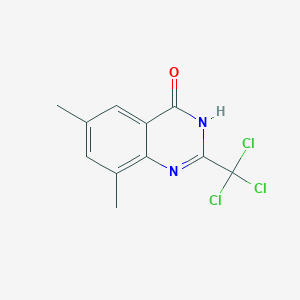![molecular formula C19H32N2O B6083583 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)
2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as DMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to interact with several enzymes and receptors, including acetylcholinesterase, serotonin receptors, and adrenergic receptors. These interactions can lead to changes in neurotransmitter levels, which can affect various physiological processes.
Biochemical and Physiological Effects:
2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been found to have several biochemical and physiological effects. Studies have shown that 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol can increase the levels of certain neurotransmitters, such as acetylcholine and serotonin, in the brain. 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to reduce inflammation and improve vascular function.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments, including its stability and ease of synthesis. However, 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol can be difficult to work with due to its low solubility in water and organic solvents. Additionally, 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol can be expensive to obtain, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol research. One area of interest is the potential use of 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol's anti-cancer properties make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol and its potential therapeutic applications.
Synthesemethoden
2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol can be synthesized through a multi-step process that involves the reaction of 2-(2-methylbenzyl)piperazine with 2,2-dimethylpropanal, followed by reduction with sodium borohydride. The final product is obtained through a condensation reaction with ethanol.
Wissenschaftliche Forschungsanwendungen
2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been found to have potential therapeutic applications in several areas, including neurodegenerative diseases, cancer, and cardiovascular diseases. Studies have shown that 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has neuroprotective effects, which can be attributed to its ability to modulate the activity of certain enzymes and receptors in the brain. 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has also been found to have anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells. Additionally, 2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to have cardioprotective effects, as it can reduce oxidative stress and inflammation in the heart.
Eigenschaften
IUPAC Name |
2-[1-(2,2-dimethylpropyl)-4-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-16-7-5-6-8-17(16)13-20-10-11-21(15-19(2,3)4)18(14-20)9-12-22/h5-8,18,22H,9-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDHSHODVZGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(C(C2)CCO)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,2-Dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6083504.png)
![2-chloro-5-[4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6083510.png)

![4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide](/img/structure/B6083525.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6083532.png)
![1-(2-methoxy-4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6083536.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)

![N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide](/img/structure/B6083568.png)
![3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6083570.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6083590.png)


![1-(4-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6083604.png)